molecular formula C9H9ClO2 B1588471 2-(Chloromethyl)phenylacetic acid CAS No. 95335-46-9

2-(Chloromethyl)phenylacetic acid

Cat. No. B1588471
CAS RN: 95335-46-9
M. Wt: 184.62 g/mol
InChI Key: RFYCQJHCAPCSTA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)phenylacetic acid derivatives involves the cleavage of ether bonds in compounds of a specific formula . This process takes place in the presence of hydrogen chloride and an inert solvent . A catalyst selected from the group comprised of iron, indium, or halogenides, oxides, or triflates thereof is added to the reaction mixture .


Molecular Structure Analysis

The linear formula of 2-(Chloromethyl)phenylacetic acid is C9H9ClO2 .


Physical And Chemical Properties Analysis

2-(Chloromethyl)phenylacetic acid is a solid substance . It has a flash point of 149.601°C and a boiling point of 323.754°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(Chloromethyl)phenylacetic acid is involved in the synthesis of various chemical compounds and has been studied for its reactions in different media. For instance, it is a precursor in the synthesis of phenylacetic acid derivatives through electrocarboxylation in supercritical CO2 and CO2-expanded liquids, showing potential in green chemistry applications due to its effectiveness in producing phenylacetic acid with high selectivity under environmentally benign conditions (Chanfreau et al., 2008). Additionally, phenylacetic acid itself has been utilized as a reagent in the extraction of metal phenylacetates, highlighting its utility in analytical chemistry for the extraction and quantification of metal ions (Adam et al., 1972).

Environmental and Biological Studies

Research on 2-(Chloromethyl)phenylacetic acid and its derivatives also extends to environmental and biological contexts. For example, bacterial endophytes have been explored for their capacity to enhance phytoremediation of organochlorine herbicides, such as 2,4-dichlorophenoxyacetic acid, demonstrating the potential of microbial assistance in reducing herbicide concentrations in contaminated environments (Germaine et al., 2006). This highlights a novel approach to addressing agricultural chemical pollution.

Molecular Studies and Compound Analysis

On a molecular level, studies have focused on understanding the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids. Comparative DFT studies have provided insights into the structural and electronic properties of these molecules, which are crucial for designing compounds with desired chemical reactivity and stability (Srivastava et al., 2015). Such research is fundamental in the development of new materials and pharmaceuticals.

Antimicrobial Applications

Moreover, novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues synthesized from hydroxyphenylacetic acid have shown promising antimicrobial activity, indicating the potential for developing new antimicrobial agents based on phenylacetic acid derivatives. These compounds were tested against a variety of fungal and bacterial strains, displaying superior in vitro activity compared to standard drugs in some cases (Jayadevappa et al., 2012).

Safety And Hazards

2-(Chloromethyl)phenylacetic acid may be harmful if inhaled, absorbed through the skin, or swallowed . It can cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

2-[2-(chloromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYCQJHCAPCSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431143
Record name 2-(CHLOROMETHYL)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)phenylacetic acid

CAS RN

95335-46-9
Record name 2-(CHLOROMETHYL)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)phenylacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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